

Evaluating Off-Target Effects of WR99210 in Host Cells: A Comparative Guide

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Compound of Interest		
Compound Name:	WR99210 hydrochloride	
Cat. No.:	B1667809	Get Quote

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This guide provides a comprehensive comparison of the dihydrofolate reductase (DHFR) inhibitor WR99210 with alternative antifolates, focusing on their off-target effects in host cells. The information presented is intended to assist researchers in selecting appropriate tools for Plasmodium falciparum culture and in understanding the potential toxicities associated with these compounds.

Executive Summary

WR99210 is a potent inhibitor of Plasmodium DHFR, an essential enzyme for parasite survival. Its high selectivity for the parasite enzyme over human DHFR has made it a valuable tool for the selection of genetically modified parasites in the laboratory. However, its development as an antimalarial drug was halted due to significant gastrointestinal toxicity observed in preclinical and clinical trials.[1] This guide evaluates the available data on the off-target effects of WR99210 in mammalian host cells and compares it with other DHFR inhibitors, including methotrexate, pyrimethamine, and the newer generation compound P218.

Comparative Analysis of Cytotoxicity

The following table summarizes the 50% inhibitory concentrations (IC50) of WR99210 and its alternatives in various mammalian cell lines. A higher IC50 value indicates lower cytotoxicity and a potentially better safety profile for host cells.



Compound	Cell Line	Cell Type	IC50 (μM)	Reference
WR99210	HT1080	Human Fibrosarcoma	6.3	[2]
Methotrexate	HTC-116	Human Colorectal Carcinoma	0.15 (48h)	[3]
A-549	Human Lung Carcinoma	0.10 (48h)	[4]	
Daoy	Human Medulloblastoma	0.095	[5]	
Saos-2	Human Osteosarcoma	0.035	[5]	
Pyrimethamine	Ovarian Cancer Cells	Human Ovarian Carcinoma	20 - 60	[6]
HCT116	Human Colorectal Carcinoma	12.3	[7]	
SW480	Human Colorectal Carcinoma	10.0	[7]	
A549	Human Lung Carcinoma	0.8	[8]	
Proguanil	MCF-7	Human Breast Adenocarcinoma	40 - 70	[9]
MDA-MB-231	Human Breast Adenocarcinoma	40 - 70	[9]	
OVCAR-3	Human Ovarian Adenocarcinoma	22.4	[10]	
SKOV-3	Human Ovarian Adenocarcinoma	45.7	[10]	



Cycloguanil	Breast Cancer	Human Breast	Approaching	[11]
	Cells	Carcinoma	0.177	[11]

Note: The IC50 values can vary depending on the cell line, exposure time, and assay conditions. The data presented here is for comparative purposes.

On-Target Selectivity: Human vs. Parasite DHFR

The therapeutic index of DHFR inhibitors in the context of malaria is largely determined by their selectivity for the parasite's enzyme over the human ortholog.

Compound	Target	Ki (nM)	Reference
WR99210	P. falciparum DHFR- TS	1.1	[2]
Human DHFR	12	[2]	
Pyrimethamine	P. falciparum DHFR (Wild Type)	1.5	[12]
P. falciparum DHFR (Quadruple Mutant)	859	[12]	
P218	Human DHFR	Significantly weaker binding than to PfDHFR	[13]

WR99210 exhibits a favorable selectivity profile, with approximately 11-fold greater affinity for the parasite enzyme.[2] However, this on-target selectivity does not fully mitigate off-target effects that contribute to host cell toxicity.

Known Off-Target Effects and Signaling PathwayInteractions

While primarily targeting DHFR, antifolates can have broader effects on cellular processes due to the central role of folate metabolism in nucleotide and amino acid synthesis. Inhibition of



DHFR leads to the depletion of tetrahydrofolate, which can disrupt DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.

Currently, there is limited specific information available in the public domain detailing the direct off-target interactions of WR99210 with other host cell proteins, such as kinases or other signaling molecules. The observed gastrointestinal toxicity suggests that WR99210 may have off-target effects in specific tissues or cell types that are not fully captured by general cytotoxicity assays.

In contrast, some other DHFR inhibitors have been reported to have off-target effects. For instance, pyrimethamine has been shown to induce lethal mitophagy in ovarian cancer cells by activating the p38/JNK/ERK pathway and can also suppress NRF2 by inhibiting DHFR and one-carbon metabolism.[6][14]

Experimental Protocols

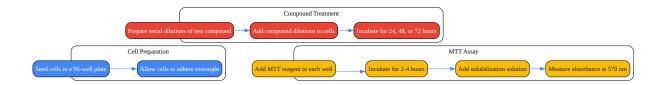
To aid researchers in evaluating the off-target effects of WR99210 and other compounds, this section provides detailed methodologies for key assays.

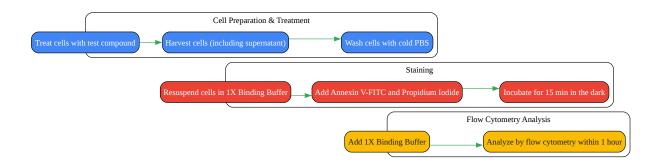
Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of their viability.

Workflow for MTT Assay







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Validation & Comparative





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